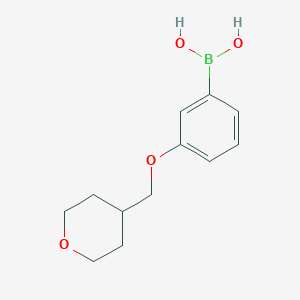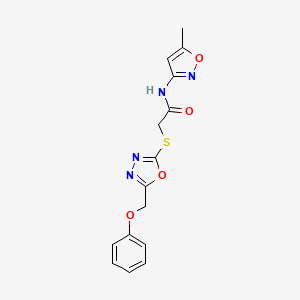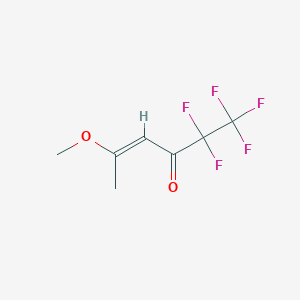
(E)-1,1,1,2,2-Pentafluoro-5-methoxy-4-hexene-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1,1,1,2,2-Pentafluoro-5-methoxy-4-hexene-3-one, also known as PMH, is a fluorinated ketone that has been gaining attention in the scientific community due to its unique properties and potential applications. PMH has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Aplicaciones Científicas De Investigación
(E)-1,1,1,2,2-Pentafluoro-5-methoxy-4-hexene-3-one has been studied for its potential applications in various scientific fields, including organic synthesis, materials science, and medicinal chemistry. (E)-1,1,1,2,2-Pentafluoro-5-methoxy-4-hexene-3-one has been used as a reagent in the synthesis of various organic compounds, including fluorinated alcohols and ketones. (E)-1,1,1,2,2-Pentafluoro-5-methoxy-4-hexene-3-one has also been used as a building block in the synthesis of fluorinated polymers and materials. In medicinal chemistry, (E)-1,1,1,2,2-Pentafluoro-5-methoxy-4-hexene-3-one has been studied for its potential as a drug candidate, particularly as an inhibitor of enzymes involved in cancer and inflammation.
Mecanismo De Acción
The mechanism of action of (E)-1,1,1,2,2-Pentafluoro-5-methoxy-4-hexene-3-one is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. (E)-1,1,1,2,2-Pentafluoro-5-methoxy-4-hexene-3-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. (E)-1,1,1,2,2-Pentafluoro-5-methoxy-4-hexene-3-one has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in gene expression and regulation.
Biochemical and Physiological Effects
(E)-1,1,1,2,2-Pentafluoro-5-methoxy-4-hexene-3-one has been shown to have various biochemical and physiological effects, including anti-inflammatory and analgesic effects. (E)-1,1,1,2,2-Pentafluoro-5-methoxy-4-hexene-3-one has been shown to inhibit the production of prostaglandins, which are involved in inflammation and pain. (E)-1,1,1,2,2-Pentafluoro-5-methoxy-4-hexene-3-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-1,1,1,2,2-Pentafluoro-5-methoxy-4-hexene-3-one has several advantages for lab experiments, including its high stability and solubility in various solvents. (E)-1,1,1,2,2-Pentafluoro-5-methoxy-4-hexene-3-one is also a versatile reagent that can be used in various reactions. However, (E)-1,1,1,2,2-Pentafluoro-5-methoxy-4-hexene-3-one has some limitations, including its high cost and potential toxicity.
Direcciones Futuras
There are several future directions for research on (E)-1,1,1,2,2-Pentafluoro-5-methoxy-4-hexene-3-one. One area of research is the development of (E)-1,1,1,2,2-Pentafluoro-5-methoxy-4-hexene-3-one-based materials and polymers with unique properties, such as high thermal stability and chemical resistance. Another area of research is the development of (E)-1,1,1,2,2-Pentafluoro-5-methoxy-4-hexene-3-one-based drugs for the treatment of various diseases, including cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of (E)-1,1,1,2,2-Pentafluoro-5-methoxy-4-hexene-3-one and its potential side effects.
Métodos De Síntesis
(E)-1,1,1,2,2-Pentafluoro-5-methoxy-4-hexene-3-one can be synthesized using various methods, including the reaction of 1,1,1,2,2-pentafluoro-5-chloropent-3-en-2-one with methanol in the presence of a base, such as potassium carbonate. Another method involves the reaction of 1,1,1,2,2-pentafluoro-5-chloropent-3-en-2-one with sodium methoxide in methanol. (E)-1,1,1,2,2-Pentafluoro-5-methoxy-4-hexene-3-one can also be synthesized using a one-pot method that involves the reaction of 1,1,1,2,2-pentafluoro-5-chloropent-3-en-2-one with methanol and a reducing agent, such as sodium borohydride.
Propiedades
IUPAC Name |
(E)-1,1,1,2,2-pentafluoro-5-methoxyhex-4-en-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F5O2/c1-4(14-2)3-5(13)6(8,9)7(10,11)12/h3H,1-2H3/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWNAEPLFPHADE-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C(C(F)(F)F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C(C(F)(F)F)(F)F)/OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-chlorophenyl)-N-(3-methoxybenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)
![N-(2-methoxyphenyl)-2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2659273.png)
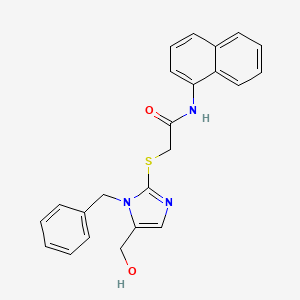
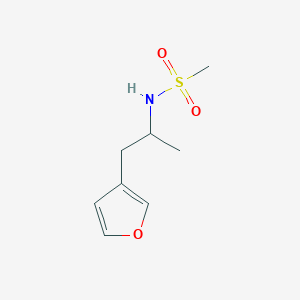
![2-[(3-Chlorophenyl)methylsulfanyl]-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2659276.png)

![2-bromo-N-{[5-(2-fluorophenyl)furan-2-yl]methyl}-6-methylpyridine-3-carboxamide](/img/structure/B2659281.png)
![N-(3-acetylphenyl)-2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2659282.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(thiophen-3-ylmethyl)methanesulfonamide](/img/structure/B2659283.png)

